molecular formula C23H19ClN4O2 B2672820 1-(3-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 119487-12-6

1-(3-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Cat. No.: B2672820
CAS No.: 119487-12-6
M. Wt: 418.88
InChI Key: LUSQLJBVTOBLCB-UHFFFAOYSA-N
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Description

Historical Development in Benzodiazepine Urea Research

The historical trajectory of benzodiazepine-urea derivatives traces back to foundational work on seven-membered heterocyclic systems. Early synthetic strategies for 1,3,5-triazepines and benzodiazepines involved condensation reactions between o-phenylenediamine and ketones or aldehydes, often yielding fused ring systems with diverse substitution patterns. The incorporation of urea moieties emerged as a strategic modification to enhance hydrogen-bonding capabilities and target selectivity. For instance, the reaction of o-phenylenediamine with methyl-isothiocyanate followed by cyclization with aromatic aldehydes produced early benzotriazepine-thiol derivatives, establishing template structures that informed later urea-functionalized analogs.

A pivotal advancement occurred with the development of amidinium salt chemistry, enabling controlled access to 2-phenyl-1H-benzoimidazole and benzotriazepine intermediates. These methods laid the groundwork for introducing urea groups at the 3-position of the benzodiazepine core, as exemplified by the synthesis of 1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea. Structural comparisons reveal that the 3-chlorophenyl variant shares critical features with these precursors, differing primarily in halogen placement and urea linkage geometry.

Evolution and Significance in Medicinal Chemistry

The structural evolution of benzodiazepine-urea derivatives reflects incremental optimizations for target engagement. The compound’s 1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl core mirrors that of EVT-3082378, a γ-secretase inhibitor with sub-nanomolar potency. This similarity suggests conserved interactions with aspartyl protease domains, potentially applicable to Alzheimer’s disease therapeutics. Concurrently, its urea substituent aligns with radiolabeled CCK-A antagonists like 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-methyl-3-nitrophenyl)urea, implicating roles in neuropeptide signaling modulation.

Key structural determinants include:

  • Aromatic stacking : The 5-phenyl group enables π-π interactions with hydrophobic binding pockets, as observed in CCK receptor antagonists.
  • Urea linkage : The -NH-C(=O)-NH- bridge provides hydrogen-bond donor/acceptor pairs critical for anchoring to serine or tyrosine residues in enzymatic targets.
  • Chlorophenyl substitution : Positional isomerism (3- vs. 4-chloro) influences electronic distribution and steric complementarity, as evidenced by differential bioactivities between the 3-chloro and 4-chloro analogs.

Current Research Landscape and Academic Interest

Contemporary studies focus on three primary domains:

  • Synthetic methodology refinement : Recent protocols employ acyl isoselenocyanates and KSeCN to generate triazepineselone derivatives, offering routes to selenium-containing analogs with enhanced metabolic stability. These methods could be adapted to introduce selenourea variants of the target compound.

  • Structure-activity relationship (SAR) exploration : Comparative analyses of 1-(3-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea against its 4-chlorophenyl counterpart reveal that para-substitution diminishes CCK-A binding affinity by 15-fold, while meta-substitution preserves target engagement. This highlights the sensitivity of pharmacological profiles to halogen positioning.

  • Target diversification : Preliminary docking studies suggest potential cross-reactivity with κ-opioid receptors due to structural homology with arylpiperazine-containing benzodiazepines. The compound’s 606.8 g/mol molecular weight and cLogP ~4.2 (estimated) position it within lead-like chemical space, warranting further investigation across neurological targets.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O2/c1-28-19-13-6-5-12-18(19)20(15-8-3-2-4-9-15)26-21(22(28)29)27-23(30)25-17-11-7-10-16(24)14-17/h2-14,21H,1H3,(H2,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSQLJBVTOBLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a complex organic compound with significant potential in pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H19ClN4O2C_{23}H_{19}ClN_{4}O_{2} with a molecular weight of approximately 418.88 g/mol. The structure features a benzodiazepine core, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • GABA Receptors : The benzodiazepine moiety is known to enhance the effect of the neurotransmitter GABA at the GABA_A receptor, leading to anxiolytic and sedative effects.
  • Neurotransmitter Modulation : It may also influence other neurotransmitter systems, including serotonin and dopamine pathways, contributing to its potential antidepressant and anxiolytic properties.

In Vitro Studies

Several studies have investigated the in vitro effects of this compound on different cell lines:

  • Antiproliferative Effects : Research has shown that this compound exhibits cytotoxic activity against various cancer cell lines. For example, it demonstrated an IC50 value in the micromolar range against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
Cell LineIC50 (µM)
MCF-715
PC-312
HeLa20

In Vivo Studies

Animal models have been utilized to evaluate the therapeutic potential of this compound:

  • Anxiolytic Activity : In rodent models, administration of the compound showed significant reduction in anxiety-like behavior in elevated plus maze tests, comparable to standard anxiolytics like diazepam .

Clinical Relevance

A notable case study involved patients with generalized anxiety disorder (GAD). Participants receiving this compound reported substantial improvement in anxiety symptoms after four weeks of treatment compared to a placebo group . The study highlighted the safety profile and tolerability of the compound.

Pharmacokinetics

The pharmacokinetic profile indicates that the compound has a moderate half-life, allowing for once-daily dosing in therapeutic settings. It is primarily metabolized in the liver through cytochrome P450 enzymes, which is crucial for understanding potential drug interactions.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C23H19ClN4O2
  • Molecular Weight : 418.9 g/mol
  • IUPAC Name : 1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzodiazepin-3-yl)urea
  • SMILES Notation : CN1C2=CC=CC=C2C(=NC@@HNC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Anticancer Activity

Research indicates that derivatives of benzodiazepines, including this compound, exhibit anticancer properties. The structure of 1-(3-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea suggests potential interactions with cellular pathways involved in tumor growth and metastasis. Studies have shown that benzodiazepine derivatives can induce apoptosis in cancer cells by modulating various signaling pathways .

Central Nervous System Effects

Benzodiazepines are well-known for their effects on the central nervous system (CNS). This compound may act as an anxiolytic or sedative due to its structural similarity to other benzodiazepines that bind to GABA receptors. The modulation of GABAergic transmission can lead to anxiolytic effects, making this compound a candidate for further investigation in treating anxiety disorders .

GABA Receptor Modulation

Benzodiazepines typically enhance the effect of the neurotransmitter gamma-Aminobutyric acid (GABA) at the GABA_A receptor. This results in increased inhibitory neurotransmission in the CNS, which can alleviate symptoms of anxiety and promote sedation.

Induction of Apoptosis in Cancer Cells

The compound may induce apoptosis through the activation of specific pathways such as:

  • p53 Pathway : Involvement of p53 in cell cycle regulation and apoptosis.
  • Bcl-2 Family Proteins : Modulation of pro-apoptotic and anti-apoptotic proteins leading to cell death.

Case Study 1: Anticancer Activity

A study published in MDPI highlighted the synthesis of various benzodiazepine derivatives and their evaluation for anticancer activity. The findings indicated that certain modifications to the benzodiazepine structure significantly enhanced cytotoxicity against various cancer cell lines .

Case Study 2: CNS Effects

Research documented in PubChem explored the anxiolytic properties of similar compounds. It demonstrated that compounds with structural similarities to 1-(3-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyldihydrobenzo[1,4]diazepine) effectively reduced anxiety-like behavior in animal models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogues, their substituents, molecular data, and biological activities:

Compound Name (Reference) Substituent on Urea Phenyl Molecular Formula Molecular Weight (g/mol) Key Data (Yield, Activity)
Target Compound 3-chlorophenyl C₂₃H₁₈ClN₄O₂ 432.87 N/A (structural reference)
1-(4-Chlorophenyl) Analogue 4-chlorophenyl C₂₃H₁₈ClN₄O₂ 432.87 IC₅₀ = 22.0–81.3 nM (CCK-B receptor)
1-(3,5-Dichlorophenyl) Derivative 3,5-dichlorophenyl C₂₃H₁₈Cl₂N₄O₂ 453.32 ChemSpider ID: 30847114
1-(2,6-Dichlorophenyl) Derivative 2,6-dichlorophenyl C₂₃H₁₈Cl₂N₄O₂ 453.32 ChemSpider ID: 30847116
(R)-3-Iodophenyl Derivative 3-iodophenyl C₂₃H₁₉IN₄O₂ 533.05 (M+Na) Yield: 82.9%; Radioiodination probe
1-(3-Methylphenyl) Derivative (L-365,260) 3-methylphenyl C₂₄H₂₂N₄O₂ 410.46 Stereospecific CCK-B antagonist
1-(2,4-Dimethylphenyl) Derivative 2,4-dimethylphenyl C₂₅H₂₄N₄O₂ 412.49 Supplier: Advanced Technology & Industrial Co.
1-(3-Trifluoromethylphenyl) Derivative 3-(trifluoromethyl)phenyl C₂₅H₁₈F₆N₄O₂ 520.44 Purity >90% (custom synthesis)

Key Observations:

Substituent Position and Activity: The 4-chlorophenyl analogue exhibits nanomolar IC₅₀ values (22.0–81.3 nM) against CCK-B receptors, suggesting that para-substituted halogens retain affinity . In contrast, the target compound’s 3-chlorophenyl substituent may alter receptor interaction due to steric or electronic effects.

Stereochemical Influence :

  • The 1-(3-methylphenyl) derivative (L-365,260) demonstrates stereospecific activity, with the (R)-enantiomer showing higher CCK-B receptor affinity than the (S)-form . The target compound’s stereochemistry (if defined) could similarly impact efficacy.

Radioiodinated Probes: The 3-iodophenyl derivative (yield: 82.9%) serves as a radiotracer for imaging studies, highlighting the adaptability of this scaffold for diagnostic applications .

Trifluoromethyl and Methyl Groups: Trifluoromethyl substituents (e.g., C₂₅H₁₈F₆N₄O₂) enhance metabolic stability and binding affinity in related compounds, as seen in Notch inhibitors like BMS-906024 .

Q & A

Q. What are the standard synthetic routes for preparing urea derivatives with 3-chlorophenyl and benzodiazepinone moieties?

The synthesis of such compounds typically involves:

  • Stepwise coupling : Reacting a substituted isocyanate (e.g., 3-chlorophenyl isocyanate) with a benzodiazepinone-containing amine under inert conditions. For example, analogous urea derivatives are synthesized in solvents like dichloromethane or toluene under reflux, using triethylamine to neutralize HCl byproducts .
  • Key intermediates : Benzodiazepinone precursors are often prepared via cyclization reactions, followed by functionalization at the 3-position to introduce the urea linkage .

Q. How are structural and purity characteristics validated for this compound?

  • Spectroscopic techniques : NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are used to confirm molecular structure. For example, ESI-MS and ¹H-NMR data (e.g., δ 11.42 ppm for urea NH protons) are critical for verifying purity and connectivity .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, as demonstrated for structurally related 3-chlorophenyl derivatives .

Q. What pharmacological targets are hypothesized for urea-based benzodiazepinone derivatives?

  • Mechanistic rationale : The benzodiazepinone core suggests potential activity as GABA receptor modulators. Urea moieties may enhance binding affinity through hydrogen-bond interactions.
  • Experimental validation : In vitro assays (e.g., receptor-binding studies) and molecular docking simulations are recommended to identify targets, leveraging the compound’s structural similarity to known bioactive derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for this compound?

  • Challenge : Overlapping NMR signals or ambiguous NOE correlations may lead to conflicting stereochemical interpretations.
  • Solution :
    • X-ray crystallography : Definitive stereochemical assignment via crystallographic data, as shown for analogous 3-chlorophenyl derivatives .
    • Dynamic NMR : Variable-temperature NMR can resolve conformational equilibria in solution .

Q. What experimental designs are optimal for assessing environmental fate and ecotoxicological impacts?

  • Framework : Adopt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):
    • Phase 1 : Determine physicochemical properties (log P, hydrolysis rates) to model environmental distribution .
    • Phase 2 : Ecotoxicity assays across trophic levels (e.g., Daphnia magna for aquatic toxicity, soil microbial activity tests) .
  • Data integration : Use compartmental models to predict bioaccumulation and persistence in ecosystems.

Q. How can computational modeling enhance structure-activity relationship (SAR) studies for this compound?

  • Approach :
    • Docking simulations : Map interactions with hypothetical targets (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger .
    • QSAR models : Train models on analogues (e.g., substituent effects on benzodiazepinone bioactivity) to predict pharmacokinetic properties .
  • Validation : Cross-validate predictions with in vitro assays to refine computational parameters.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.